molecular formula C19H28N6O2 B5579340 4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide

4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B5579340
M. Wt: 372.5 g/mol
InChI Key: ZDXFDCZWTCIEEU-UHFFFAOYSA-N
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Description

This discussion encompasses the synthesis, structural analysis, and properties of a complex organic compound, specifically focusing on compounds with structural similarities or functional groups that mirror the requested molecule. These compounds are significant in various fields including medicinal chemistry, due to their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the formation of heterocyclic structures, which are central to the molecular architecture of many biologically active compounds. For example, the synthesis of 1,3,5-triazine derivatives can be achieved through one-pot, multi-component reactions facilitated by microwave irradiation, showcasing the efficiency of modern synthetic methods in constructing complex molecules (Sadek et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated through spectroscopic methods such as NMR and mass spectrometry, sometimes complemented by X-ray crystallography. These techniques allow for the detailed characterization of the compound's framework, including the arrangement of atoms and the configuration of functional groups, which are crucial for understanding the compound's chemical reactivity and interactions (Sadek et al., 2023).

Chemical Reactions and Properties

Compounds containing piperidine and triazole moieties often exhibit a range of chemical behaviors due to their functional groups. These can participate in further chemical transformations, such as nucleophilic substitutions or cycloaddition reactions, enabling the synthesis of derivatives with varied biological activities. The reactivity of these compounds can be influenced by the nature of substituents attached to the core structure, affecting their potential as pharmacological agents (Jasztold-Howorko et al., 1994).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular composition and structure. These properties are critical for the compound's application in different environments, affecting its stability, formulation, and delivery in potential pharmaceutical applications. Detailed physical characterization is essential for compound development and application (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Heterocyclic Compound Synthesis and Bioactivity

Synthesis of Novel Heterocyclic Compounds

Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds, including triazine, oxadiazepine, and thiazolopyrimidine derivatives, were evaluated for their COX-2 selectivity, showing significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Development of Antimicrobial Agents

A series of 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities. Some derivatives demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial therapies (Bektaş et al., 2010).

Thiazolidinone Derivatives as Antimicrobials

Novel thiazolidinone derivatives, showcasing antimicrobial activity against bacteria and fungi, have been synthesized. These findings indicate the potential of these compounds in addressing resistant microbial strains and developing new antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012).

Chemical Synthesis and Evaluation

Synthesis of Spiro[cyclohexane-1,1'(3'H)-isobenzofuran] Derivatives

The synthesis of derivatives as potential central nervous system agents has been explored. This includes the preparation of cis- and trans-4-amino-3'-arylspiro derivatives, indicating the significance of stereochemistry in biological activity and the potential for antidepressant properties (Martin et al., 1981).

Molecular Synthesis for Biological Evaluation

Allosteric Modulators for CB1 Receptor

Optimization of indole-2-carboxamides has been conducted to improve allosteric modulation of the cannabinoid receptor 1 (CB1), identifying compounds with significant binding affinity and cooperativity. This research offers insights into structural requirements for allosteric modulation, contributing to the understanding and development of CB1 modulators (Khurana et al., 2014).

properties

IUPAC Name

4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-23(2)13-17-21-22-18(24(17)3)14-8-10-25(11-9-14)19(26)20-15-6-5-7-16(12-15)27-4/h5-7,12,14H,8-11,13H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXFDCZWTCIEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide

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